

The Amphiphilic Nature of 2-(Undecyloxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Undecyloxy)ethanol

Cat. No.: B3415720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core amphiphilic properties of **2-(Undecyloxy)ethanol**, a non-ionic surfactant with significant potential in pharmaceutical and research applications. This document provides a comprehensive overview of its physicochemical characteristics, methodologies for its characterization, and its role in formulation and delivery systems.

Introduction to 2-(Undecyloxy)ethanol

2-(Undecyloxy)ethanol, also known as undecyl alcohol ethoxylate with a single ethylene oxide unit (C11E1), is a molecule possessing a dual chemical nature. Its structure comprises a hydrophobic 11-carbon alkyl chain (undecyl group) and a hydrophilic polar head group derived from ethanol. This amphiphilic character is the foundation of its surface-active properties, enabling it to reduce surface tension and form micelles in aqueous solutions. These properties make it a candidate for use as an emulsifier, detergent, and solubilizing agent in various formulations.^[1]

Physicochemical Properties

While specific experimental data for **2-(Undecyloxy)ethanol** is not extensively published, its properties can be reliably estimated based on the well-documented behavior of short-chain alcohol ethoxylates.

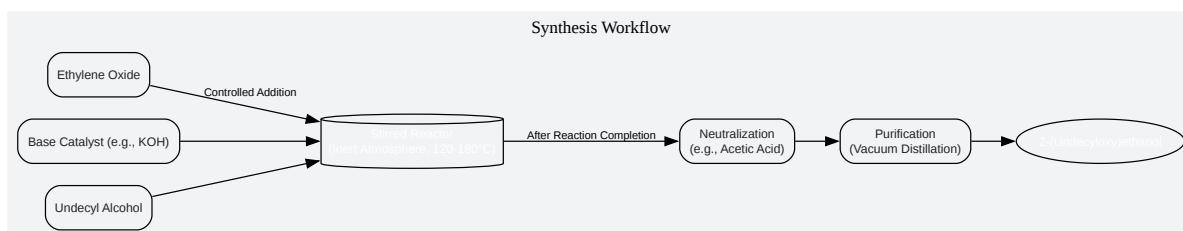
Table 1: Key Physicochemical Properties of 2-(Undecyloxy)ethanol

Property	Value	Source/Method
Chemical Name	2-(Undecyloxy)ethanol	IUPAC
Synonyms	C11E1, Undecyl alcohol monoethoxylate	-
CAS Number	38471-47-5	[1]
Molecular Formula	C ₁₃ H ₂₈ O ₂	[1]
Molecular Weight	216.36 g/mol	[1]
Appearance	Expected to be a colorless liquid	General knowledge of similar ethoxylates
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Topological Polar Surface Area	29.5 Å ²	[1]

Table 2: Estimated Amphiphilic Properties of 2-(Undecyloxy)ethanol

Property	Estimated Value	Basis for Estimation
Critical Micelle Concentration (CMC)	0.1 - 1.0 mM	Extrapolated from data for C9-C11 and C12-C14 alcohol ethoxylates. CMC generally decreases with increasing alkyl chain length and increases with the number of ethoxylate units.[2][3]
Surface Tension at CMC (γ _{CMC})	25 - 30 mN/m	Based on typical values for short-chain alcohol ethoxylates which significantly reduce the surface tension of water (72 mN/m).[4]
Hydrophilic-Lipophilic Balance (HLB)	~4.9	Calculated using Griffin's method: HLB = 20 * (M _h / M), where M _h is the molecular mass of the hydrophilic portion (ethylene oxide group, 44.05 g/mol) and M is the total molecular weight (216.36 g/mol).[5][6]

Experimental Protocols for Characterization


The following section details the standard experimental methodologies for determining the key amphiphilic properties of non-ionic surfactants like **2-(Undecyloxy)ethanol**.

Synthesis of **2-(Undecyloxy)ethanol**

The synthesis of **2-(Undecyloxy)ethanol** is typically achieved through the ethoxylation of undecyl alcohol.

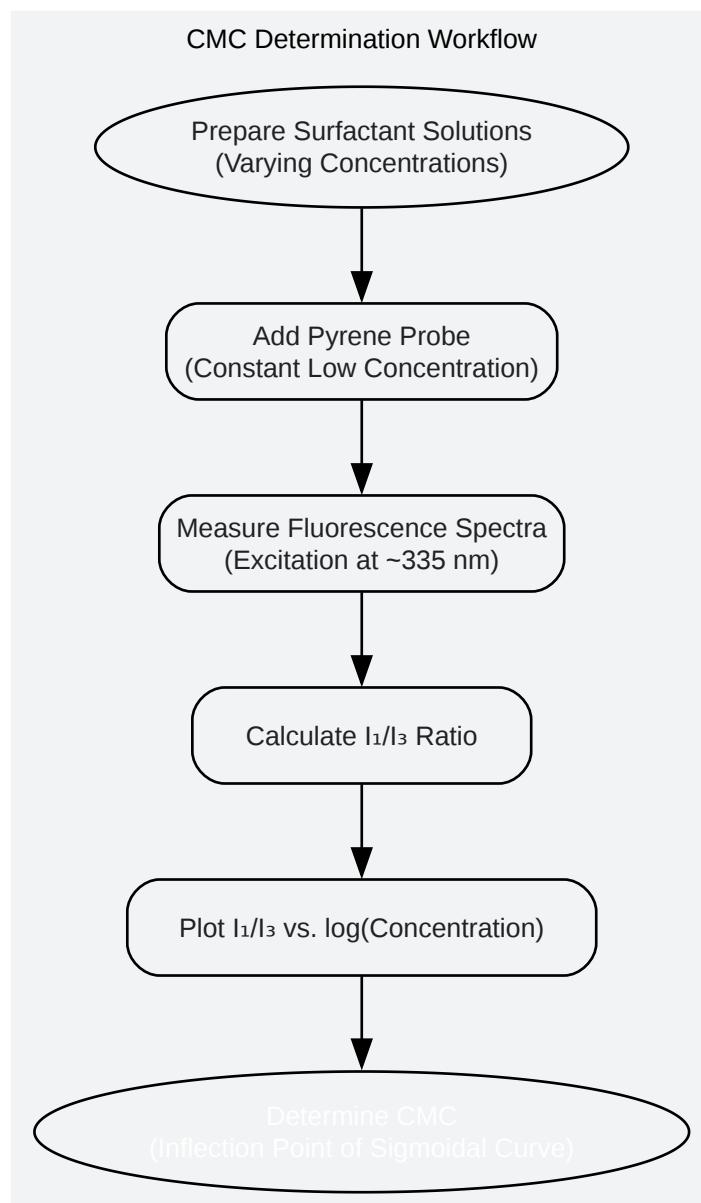
Protocol:

- **Reactant Preparation:** In a dry, inert atmosphere (e.g., under nitrogen), a stirred reactor is charged with undecyl alcohol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.
- **Ethoxylation:** The mixture is heated to the reaction temperature (typically 120-180°C). Ethylene oxide is then introduced into the reactor under controlled pressure. The reaction is exothermic and requires careful temperature management.
- **Reaction Monitoring:** The progress of the reaction can be monitored by periodically taking samples and analyzing the consumption of the starting alcohol using techniques like Gas Chromatography (GC).
- **Neutralization and Purification:** Once the desired degree of ethoxylation is achieved (in this case, an average of one ethylene oxide unit per alcohol molecule), the reaction is quenched by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid). The resulting product is then purified, typically by vacuum distillation, to remove unreacted starting materials and byproducts.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for **2-(Undecyloxy)ethanol**.

Determination of Critical Micelle Concentration (CMC)


The CMC can be determined by various methods that detect the onset of micelle formation.

Protocol:

- **Solution Preparation:** A series of aqueous solutions of **2-(Undecyloxy)ethanol** with increasing concentrations are prepared.
- **Instrumentation:** A tensiometer equipped with a Wilhelmy plate is used. The plate, typically made of platinum, is cleaned thoroughly (e.g., by flaming) to ensure proper wetting.
- **Measurement:** For each concentration, the force exerted on the plate as it is brought into contact with the liquid surface is measured. This force is proportional to the surface tension.
- **Data Analysis:** The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface and the beginning of micelle formation.[\[7\]](#)

Protocol:

- **Probe Preparation:** A stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) is prepared.
- **Sample Preparation:** A series of aqueous solutions of **2-(Undecyloxy)ethanol** are prepared. A small, constant amount of the pyrene stock solution is added to each surfactant solution. The final concentration of the probe should be very low (micromolar range) to avoid self-aggregation.[\[8\]](#)[\[9\]](#)
- **Fluorescence Measurement:** The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer with an excitation wavelength typically around 335 nm.
- **Data Analysis:** The ratio of the intensity of the first vibronic peak (I_1) to the third vibronic peak (I_3) in the pyrene emission spectrum (the I_1/I_3 ratio) is calculated for each concentration. This ratio is sensitive to the polarity of the microenvironment of the pyrene molecule. A plot of the I_1/I_3 ratio against the logarithm of the surfactant concentration will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the partitioning of pyrene from the polar aqueous environment into the nonpolar core of the newly formed micelles.[\[4\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

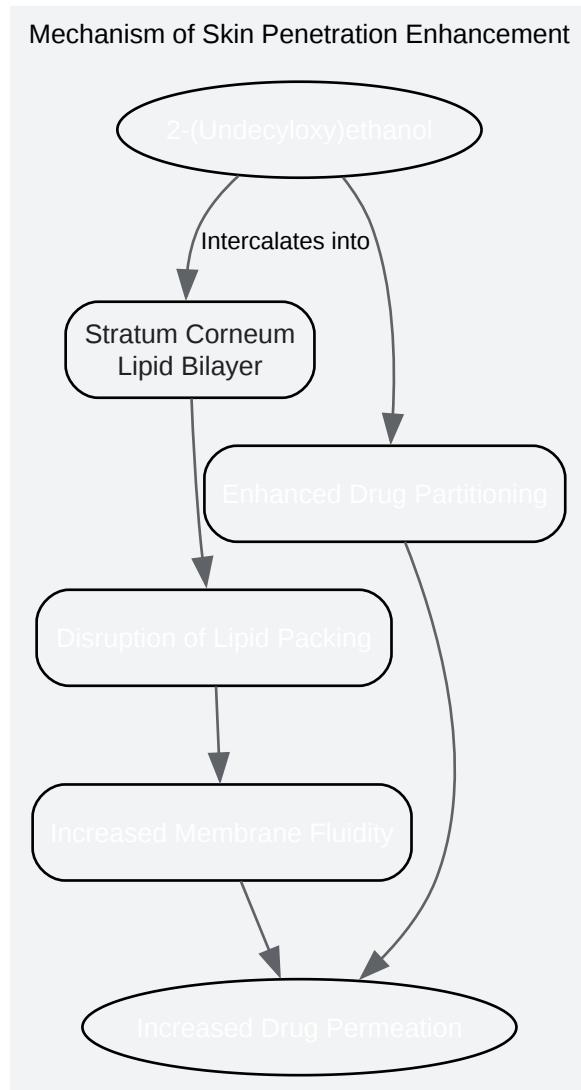
Diagram 2: Workflow for CMC determination using a pyrene probe.

Characterization by Spectroscopic and Chromatographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of **2-(Undecyloxy)ethanol**, verifying the presence of the undecyl chain, the ethylene oxide unit, and the terminal hydroxyl group.

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound. Techniques like Electrospray Ionization (ESI) are suitable for this purpose.[10][11]

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the synthesized **2-(Undecyloxy)ethanol** and to analyze the distribution of ethoxymers in the case of a broader reaction product.[10][12]


Role in Drug Development and Formulation

The amphiphilic nature of **2-(Undecyloxy)ethanol** makes it a molecule of interest for drug delivery applications, primarily as a penetration enhancer and a component of microemulsions or nanoemulsions.

Mechanism as a Skin Penetration Enhancer

Short-chain alcohol ethoxylates, including **2-(Undecyloxy)ethanol**, are known to enhance the permeation of drugs through the skin. The proposed mechanisms of action include:

- Disruption of Stratum Corneum Lipids: The hydrophobic tail of the surfactant can insert into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more easily pass.[13][14]
- Fluidization of Lipid Bilayers: By intercalating into the lipid matrix, these surfactants lower the phase transition temperature of the lipids, making the membrane more fluid and permeable at physiological temperatures.
- Enhanced Drug Partitioning: The surfactant can increase the solubility of a drug within the stratum corneum, thereby increasing the concentration gradient and driving diffusion across the skin barrier.

[Click to download full resolution via product page](#)

Diagram 3: Logical relationship of skin penetration enhancement.

Signaling Pathway Interactions

Currently, there is no specific evidence in the literature detailing the interaction of **2-(Undecyloxy)ethanol** with defined intracellular signaling pathways. The primary biological effect described for this class of non-ionic surfactants is the physical disruption of cellular and viral membranes. For instance, non-ionic surfactants can solubilize viral lipid envelopes, leading to the inactivation of the virus.^[15] This action is generally considered a non-specific physicochemical interaction rather than a targeted modulation of a signaling cascade. Further

research is required to explore any potential specific interactions with cellular signaling components.

Conclusion

2-(Undecyloxy)ethanol is a simple yet versatile amphiphilic molecule with properties that make it a valuable tool for researchers and formulation scientists. Its ability to reduce surface tension and form micelles, coupled with its potential as a skin penetration enhancer, underscores its utility in drug delivery and other applications. While specific experimental data for this particular molecule is sparse, its behavior can be confidently predicted based on the well-established structure-property relationships of alcohol ethoxylates. The experimental protocols outlined in this guide provide a solid framework for the synthesis and detailed characterization of **2-(Undecyloxy)ethanol**, paving the way for its further investigation and application in advanced pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-(Undecyloxy)ethoxyethanol | C15H32O3 | CID 14974009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 7. biolinscientific.com [biolinscientific.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]
- 11. Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. HPLC-NMR of fatty alcohol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption Mechanisms of Enveloped Viruses by Ionic and Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Amphiphilic Nature of 2-(Undecyloxy)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3415720#understanding-the-amphiphilic-nature-of-2-undecyloxy-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com